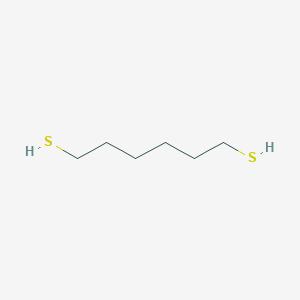

1,6-Hexanedithiol

説明

特性

IUPAC Name |

hexane-1,6-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S2/c7-5-3-1-2-4-6-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZXCOWFGPICGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCS)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152317 | |

| Record name | 1,6-Hexane dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

118.00 to 119.00 °C. @ 15.00 mm Hg | |

| Record name | 1,6-Hexanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; miscible in fat | |

| Record name | 1,6-Hexanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1102/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.983-0.995 | |

| Record name | 1,6-Hexanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1102/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1191-43-1 | |

| Record name | 1,6-Hexanedithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Hexane dithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-HEXANEDITHIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Hexane dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane-1,6-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-HEXANEDITHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWN7RM884E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,6-Hexanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-21.00 °C. @ 760.00 mm Hg | |

| Record name | 1,6-Hexanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 1,6-Hexanedithiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying 1,6-hexanedithiol, a crucial bifunctional alkanethiol used in various scientific and industrial applications, including the formation of self-assembled monolayers (SAMs), as a reagent in organic synthesis, and in the development of materials and pharmaceuticals.[1][2] This document details established synthetic routes, provides adaptable experimental protocols, and outlines effective purification techniques.

Synthesis of this compound: Key Methodologies

The synthesis of this compound typically commences from readily available precursors such as 1,6-dihalohexanes or 1,6-hexanediol. The two most prevalent methods for introducing the thiol functional groups are the thiourea method and the hydrosulfide method.

Synthesis via Thiouronium Salt from 1,6-Dihalohexanes

This widely used method involves a two-step process: first, the reaction of a 1,6-dihalohexane (typically 1,6-dibromohexane) with thiourea to form a stable, non-volatile bis-thiouronium salt intermediate, followed by the hydrolysis of this salt to yield the dithiol. This method is generally favored for its high yields and the avoidance of handling large quantities of volatile and odorous thiols directly.

Reaction Pathway:

Figure 1: Synthesis of this compound via the thiouronium salt intermediate.

Experimental Protocol (Adapted from the synthesis of ethanedithiol[3][4])

Materials and Equipment:

-

1,6-Dibromohexane

-

Thiourea

-

Ethanol (95%)

-

Sodium Hydroxide (or Potassium Hydroxide)

-

Hydrochloric Acid (concentrated)

-

Dichloromethane (or Diethyl Ether)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus (for vacuum distillation)

-

Standard laboratory glassware

Procedure:

-

Formation of the Bis-thiouronium Salt:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (2.0 equivalents) in 95% ethanol by heating to reflux.

-

To the refluxing solution, add 1,6-dibromohexane (1.0 equivalent) in one portion.

-

Continue to reflux the mixture for 2-3 hours. The bis-thiouronium salt will precipitate from the solution upon cooling.

-

Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the white, solid salt by vacuum filtration and wash it with cold ethanol. The salt can be dried for the next step.

-

-

Hydrolysis of the Bis-thiouronium Salt:

-

In a large round-bottom flask, prepare a solution of sodium hydroxide (or potassium hydroxide) (a significant excess, e.g., 4-5 equivalents per equivalent of the salt) in water.

-

Add the dried bis-thiouronium salt to the alkaline solution.

-

Heat the mixture to reflux with vigorous stirring for 2-4 hours. Ammonia gas will be evolved during this step, so the reaction should be performed in a well-ventilated fume hood.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Carefully acidify the cooled solution with concentrated hydrochloric acid. This step should be done in an ice bath as the neutralization is exothermic. The this compound will separate as an oily layer.

-

Extract the product with dichloromethane or diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash them with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.

-

Quantitative Data:

| Parameter | Value/Range | Reference |

| Yield (overall) | 55-90% (expected, based on analogous reactions) | [3][4] |

| Purity (crude) | Variable, requires purification | |

| Purity (after distillation) | >96% |

Synthesis via Reaction with Sodium Hydrosulfide

This method offers a more direct route to this compound by reacting a 1,6-dihalohexane with an excess of sodium hydrosulfide (NaSH). This reaction is typically carried out in a polar solvent like water or an alcohol.

Reaction Pathway:

Figure 2: Direct synthesis of this compound using sodium hydrosulfide.

Experimental Protocol (General Procedure)

Materials and Equipment:

-

1,6-Dichlorohexane or 1,6-Dibromohexane

-

Sodium Hydrosulfide (flake or solution)

-

Water or Ethanol

-

Hydrochloric Acid (dilute)

-

Dichloromethane (or Diethyl Ether)

-

Anhydrous Sodium Sulfate

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve sodium hydrosulfide (at least 2.0 equivalents) in water or ethanol.

-

Add the 1,6-dihalohexane (1.0 equivalent) to the stirred solution.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If an alcohol was used as the solvent, remove it by rotary evaporation.

-

Dilute the residue with water and carefully acidify with dilute hydrochloric acid to protonate the thiolate.

-

Extract the product with dichloromethane or diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude this compound.

Quantitative Data:

| Parameter | Value/Range | Reference |

| Yield | Generally lower than the thiourea method due to side reactions | |

| Purity (crude) | Contains byproducts such as sulfides and disulfides |

Purification of this compound

Crude this compound obtained from the synthesis often contains impurities such as unreacted starting materials, monosubstituted intermediates, and oxidation products (disulfides). Therefore, purification is a critical step to obtain a high-purity product suitable for sensitive applications.

Vacuum Distillation

Vacuum distillation is the most common and effective method for purifying this compound, which has a relatively high boiling point. Distillation under reduced pressure lowers the boiling point, preventing thermal decomposition of the product.

Experimental Protocol:

-

Set up a vacuum distillation apparatus, ensuring all joints are well-sealed.

-

Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

-

Slowly reduce the pressure to the desired level.

-

Gradually heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at the expected boiling point and pressure. It is advisable to collect a small forerun and discard it.

Quantitative Data:

| Parameter | Value/Range | Reference |

| Boiling Point | 118-119 °C at 15 mmHg | [5] |

| Purity (after distillation) | ≥97% is achievable | [6] |

Flash Column Chromatography

For smaller scale purifications or to remove non-volatile impurities, flash column chromatography can be employed. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.

Experimental Workflow:

Figure 3: Workflow for the purification of this compound by flash column chromatography.

Experimental Protocol:

-

Select an appropriate eluent system: Use thin-layer chromatography (TLC) to determine a suitable solvent system that provides good separation of this compound from its impurities. A common starting point is a mixture of hexane and ethyl acetate.

-

Pack the column: Prepare a flash chromatography column with silica gel, slurried in the initial, less polar eluent.

-

Load the sample: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elute and collect fractions: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary. Collect fractions and monitor their composition by TLC.

-

Combine and concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data:

| Parameter | Value/Range | Reference |

| Typical Eluent System | Hexane/Ethyl Acetate gradient | General practice |

| Purity (after chromatography) | >99% is often achievable | General practice |

Conclusion

The synthesis and purification of this compound can be reliably achieved through well-established chemical routes. The choice of synthetic method often depends on factors such as desired yield, cost of starting materials, and safety considerations. The thiourea method is generally preferred for its higher yields and the formation of a stable intermediate. For purification, vacuum distillation is the method of choice for larger quantities, while flash column chromatography offers excellent separation for smaller scales or for removing specific impurities. By following the detailed protocols and considering the quantitative data provided in this guide, researchers and professionals can confidently produce high-purity this compound for their specific applications.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | 1,6-Dimercaptohexan | TargetMol [targetmol.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. guidechem.com [guidechem.com]

- 5. This compound | C6H14S2 | CID 14491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

The Solubility of 1,6-Hexanedithiol: A Technical Guide for Researchers

An In-depth Technical Guide on the Solubility of 1,6-Hexanedithiol in Common Solvents

This technical guide provides a comprehensive overview of the solubility of this compound, a critical bifunctional organosulfur compound used extensively in materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the solvent compatibility of this compound for applications ranging from the formation of self-assembled monolayers (SAMs) to its use as a cross-linking agent in polymer chemistry.

Core Physical and Chemical Properties

This compound, with the chemical formula C6H14S2, is a linear-chain dithiol. Its structure, featuring a six-carbon backbone capped by two thiol (-SH) functional groups, imparts a dual nature to its solubility profile. The thiol groups introduce a degree of polarity, while the hexyl chain is distinctly nonpolar. This balance allows for its interaction with a diverse range of solvents.

Quantitative Solubility Data

The precise quantitative solubility of this compound in many common organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and observed miscibility in various applications, a qualitative and estimated quantitative understanding can be established. The following table summarizes the available solubility data.

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) | Notes |

| Water | H₂O | Polar Protic | Insoluble; 146.9 mg/L (estimated)[1][2] | 25 | Most sources describe it as insoluble or not miscible. The quantitative value is an estimate.[1][2] |

| Fat | N/A | Nonpolar | Miscible[2] | Not Specified | Generally soluble in fatty, nonpolar environments.[2] |

| Alcohol | ROH | Polar Protic | Soluble[3] | Not Specified | This is a general classification. Specific alcohols like ethanol and methanol are commonly used. |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Not Specified | Frequently used as a solvent for preparing solutions for self-assembled monolayers. |

| Hexane and other hydrocarbons | C₆H₁₄ | Nonpolar | Soluble[4] | Not Specified | The nonpolar carbon chain enhances solubility in nonpolar solvents.[4] |

Experimental Protocols

Protocol 1: Gravimetric Determination of this compound Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Glass vials with airtight seals

-

Syringe filters (chemically compatible with the solvent and this compound)

-

Pre-weighed evaporation dishes

-

Vacuum oven or rotary evaporator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed glass vial. The excess solid should be clearly visible.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the same temperature until the excess this compound has settled.

-

Carefully draw a known volume of the clear supernatant into a syringe fitted with a compatible filter to remove any undissolved solute.

-

-

Solvent Evaporation and Quantification:

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

Remove the solvent using a vacuum oven at a temperature below the boiling point of this compound or with a rotary evaporator.

-

Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

-

The solubility can be expressed in g/100 mL or other units by dividing the mass of the solute by the volume of the aliquot of the saturated solution taken.

-

Protocol 2: Preparation of a Self-Assembled Monolayer (SAM) of this compound on a Gold Surface

This protocol describes a typical procedure for forming a SAM of this compound on a gold substrate, a common application that relies on its solubility in ethanol.

Materials:

-

Gold-coated substrate (e.g., silicon wafer with a gold film)

-

This compound

-

Absolute ethanol (200 proof)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

Deionized water

-

Nitrogen gas

-

Glass beakers and petri dishes

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrate thoroughly with deionized water and then with absolute ethanol.

-

Dry the substrate under a stream of dry nitrogen gas.

-

-

Preparation of the Thiol Solution:

-

Prepare a 1-10 mM solution of this compound in absolute ethanol. For example, to make a 10 mM solution, dissolve approximately 15 mg of this compound in 10 mL of absolute ethanol.

-

-

Monolayer Self-Assembly:

-

Immerse the clean, dry gold substrate into the ethanolic solution of this compound.

-

Allow the self-assembly to proceed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

-

-

Rinsing and Drying:

-

After the immersion period, remove the substrate from the thiol solution.

-

Rinse the substrate thoroughly with fresh absolute ethanol to remove any non-covalently bonded molecules.

-

Dry the substrate again under a stream of dry nitrogen gas.

-

The substrate with the this compound SAM is now ready for use or further characterization.

-

Visualizations

The following diagrams illustrate a typical experimental workflow for the preparation of a this compound self-assembled monolayer and a logical flowchart for solvent selection.

References

1,6-Hexanedithiol CAS number and safety data sheet

An In-depth Technical Guide to 1,6-Hexanedithiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a versatile bifunctional alkanethiol. It covers its chemical identity, detailed safety data, and key experimental protocols relevant to research and development, particularly in materials science and synthetic chemistry.

Chemical Identification and Properties

This compound, also known as 1,6-dimercaptohexane, is a linear six-carbon chain with a thiol (-SH) group at each terminus.[1] This bifunctional nature makes it a valuable building block for creating self-assembled monolayers (SAMs), modifying polymer properties, and participating in various organic syntheses.[1][2][3] Its CAS number is 1191-43-1 .[2]

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 1191-43-1 | [2][4] |

| EC Number | 214-735-1 | [5] |

| Molecular Formula | C₆H₁₄S₂ | [2][6] |

| Molecular Weight | 150.31 g/mol | [2] |

| Synonyms | 1,6-Dimercaptohexane, Hexamethylene dimercaptan | [2][4] |

| InChI Key | SRZXCOWFGPICGA-UHFFFAOYSA-N | |

| SMILES | SCCCCCCS |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Clear, colorless to slightly yellow liquid | [1][4] |

| Odor | Strong, fatty, meaty, sulfurous | [1][7][8] |

| Melting Point | -21 °C | [4][6] |

| Boiling Point | 118-119 °C at 15 mmHg | [6][9] |

| Density | 0.983 g/mL at 25 °C | |

| Flash Point | 90 °C (195 °F) | [4][9] |

| Refractive Index | n20/D 1.511 | |

| Vapor Pressure | ~1 mmHg at 20 °C | |

| Solubility | Not miscible with water; soluble in many organic solvents | [1][6][7] |

Safety Data and Hazard Information

This compound is classified as a combustible liquid and can be harmful if swallowed, in contact with skin, or if inhaled.[10][11][12][13] It is also known to cause skin and serious eye irritation.[14] Users should handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference |

| Hazard | H227 | Combustible liquid. | [11][12] |

| Hazard | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. | [12][13] |

| Hazard | H315 | Causes skin irritation. | [14] |

| Hazard | H319 | Causes serious eye irritation. | [14] |

| Hazard | H317 | May cause an allergic skin reaction. | [14] |

| Precaution | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [11] |

| Precaution | P261 | Avoid breathing mist/vapors/spray. | [12][14] |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [11][14] |

| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of water. | [14] |

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [14] |

| Precaution | P403+P235 | Store in a well-ventilated place. Keep cool. | [11] |

Table 4: Handling and Storage

| Parameter | Recommendation | Reference |

| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from ignition sources. | [10][14] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area. Keep away from incompatible substances such as strong bases, oxidizing agents, and metals. | [4][10][14] |

| Personal Protective Equipment (PPE) | Safety goggles with side shields, chemical-resistant gloves (e.g., nitrile rubber), protective clothing, and a respirator if ventilation is inadequate. | [10][11][14] |

Logical Relationships and Applications

The bifunctional nature of this compound is central to its utility. The two terminal thiol groups allow it to act as a linker or cross-linking agent, leading to its primary applications in materials science and chemical synthesis.

Caption: Relationship between this compound's structure and its key applications.

Experimental Protocols

Protocol 1: Preparation of Self-Assembled Monolayers (SAMs) on Gold

This protocol, adapted from established methods, describes the formation of a this compound SAM on a gold-coated substrate, a common procedure in surface chemistry and biosensor development.[15][16]

Materials:

-

This compound (HDT)

-

200-proof ethanol (solvent)[16]

-

Gold-coated substrates (with a Ti or Cr adhesion layer)[15]

-

Clean glass or polypropylene containers (e.g., scintillation vials)[16]

-

Tweezers, micropipettes

-

Sonicator

Methodology:

-

Solution Preparation:

-

Calculate the required volume of a 1-5 mM solution of HDT in ethanol.[15]

-

In a fume hood, dispense the calculated amount of HDT into the ethanol in a clean container.

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution.[16]

-

Dispense the solution into individual, clean containers for each substrate.

-

-

Substrate Immersion and Assembly:

-

Using clean tweezers, fully immerse a clean gold substrate into the container with the HDT solution.[15]

-

Minimize the headspace above the solution and purge the container with dry nitrogen or argon gas to reduce oxidation.[16][17]

-

Seal the container tightly (e.g., with a cap and Parafilm).

-

Allow the self-assembly to proceed for 24-48 hours. Longer incubation times generally lead to more ordered and densely packed monolayers.[15][16]

-

-

Rinsing and Drying:

-

Remove the substrate from the solution with tweezers.

-

Rinse it thoroughly for 10-15 seconds with fresh ethanol to remove any physisorbed molecules.[15]

-

Place the sample in a container with fresh ethanol and sonicate for 1-3 minutes to remove weakly bound thiols.[15]

-

Perform a final rinse with ethanol for 10-15 seconds.

-

Dry the substrate gently under a stream of dry nitrogen gas.[16]

-

-

Storage:

-

Store the prepared SAM-coated substrates in a clean, dry environment, such as a desiccator or a Petri dish backfilled with nitrogen.[16]

-

Caption: Experimental workflow for preparing a this compound SAM on a gold substrate.

Protocol 2: General Synthesis of Thioethers via S_N2 Reaction

This protocol outlines a fundamental method for forming thioether (C-S-C) bonds, a common transformation in drug development and organic synthesis.[18] It involves the deprotonation of this compound to form a nucleophilic thiolate, which then displaces a leaving group from an electrophile (e.g., an alkyl halide).[19]

Materials:

-

This compound (HDT)

-

Alkyl halide (e.g., 1-bromobutane, benzyl bromide)

-

A suitable base (e.g., sodium hydroxide, sodium ethoxide)

-

An appropriate solvent (e.g., ethanol, DMF, THF)

-

Magnetic stirrer and stir bar

-

Reaction flask and condenser (if heating is required)

Methodology:

-

Thiolate Formation:

-

In a reaction flask, dissolve this compound (1 equivalent) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (2.2 equivalents to react with both thiol groups) to the solution. The base deprotonates the thiol groups to form the more nucleophilic dithiolate anion.[19]

-

Stir the mixture at room temperature for 15-30 minutes.

-

-

Nucleophilic Substitution:

-

Slowly add the alkyl halide (2.2 equivalents) to the stirred solution of the dithiolate.

-

The reaction may be exothermic. Maintain the desired temperature (room temperature or gentle heating) and monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

-

The thiolate will attack the alkyl halide in an S_N2 fashion, displacing the halide and forming the C-S bond.[19]

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product into an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the organic layer with water and brine to remove any remaining base and salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude thioether using a suitable method, such as column chromatography or distillation.

-

Caption: General workflow for the synthesis of a dithioether from this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 1,6-Dimercaptohexan | TargetMol [targetmol.com]

- 4. This compound CAS 1191-43-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound = 97 , FG 1191-43-1 [sigmaaldrich.com]

- 6. This compound | C6H14S2 | CID 14491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 1191-43-1 [chemicalbook.com]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0031709) [hmdb.ca]

- 9. 1,6-hexane dithiol, 1191-43-1 [thegoodscentscompany.com]

- 10. fishersci.com [fishersci.com]

- 11. synerzine.com [synerzine.com]

- 12. This compound | 1191-43-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. This compound | 1191-43-1 | TCI AMERICA [tcichemicals.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. electrochem.org [electrochem.org]

- 18. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 19. m.youtube.com [m.youtube.com]

Spectroscopic Profile of 1,6-Hexanedithiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,6-Hexanedithiol, a key bifunctional alkanethiol used in various scientific applications, including the formation of self-assembled monolayers and as a linking agent in nanotechnology and drug delivery systems. This document presents nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopic data in a clear, tabular format, accompanied by detailed experimental protocols and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Raman spectroscopy for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.52 | Quartet | -CH₂-SH |

| ~1.59 | Quintet | -CH₂-CH₂-SH |

| ~1.37 | Quintet | HS-CH₂-CH₂-CH₂ - |

Spectrometer Frequency: 90 MHz Solvent: Chloroform-d (CDCl₃)

¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 38.8 | -C H₂-SH |

| 31.5 | -C H₂-CH₂-SH |

| 27.5 | HS-CH₂-CH₂-C H₂- |

Solvent: Chloroform-d (CDCl₃)

Vibrational Spectroscopy

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| 2927 | C-H asymmetric stretching |

| 2854 | C-H symmetric stretching |

| 2557 | S-H stretching |

| 1464 | CH₂ scissoring |

| 1431 | CH₂ scissoring |

| 1258 | CH₂ wagging |

| 725 | CH₂ rocking |

Sample Preparation: Neat (liquid film)

Raman Spectroscopy Data

| Raman Shift (cm⁻¹) | Description of Vibration |

| 2925 | C-H stretching |

| 2888 | C-H stretching |

| 2852 | C-H stretching |

| 2574 | S-H stretching |

| 1440 | CH₂ scissoring |

| 1296 | CH₂ twisting |

| 1131 | C-C stretching |

| 1065 | C-C stretching |

| 764 | C-S stretching |

| 650 | C-S stretching |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred into a 5 mm NMR tube. To ensure sample purity, it is recommended to filter the solution through a small plug of glass wool in a Pasteur pipette during transfer.

-

The NMR tube is capped securely to prevent solvent evaporation.

Data Acquisition:

-

The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

For ¹H NMR, the spectrum is acquired at a frequency of 90 MHz. Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled spectrum is acquired. A sufficient number of scans and an appropriate relaxation delay are used to ensure the detection of all carbon signals, including those with longer relaxation times.

-

The chemical shifts for both ¹H and ¹³C spectra are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation:

-

A small drop of neat this compound is placed onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top of the first, spreading the liquid into a thin, uniform film.

-

The assembled plates are mounted in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded to account for atmospheric and instrumental contributions.

-

The sample spectrum is then recorded.

-

The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Raman Spectroscopy

Sample Preparation:

-

A small amount of neat this compound is placed in a glass capillary tube or a small vial.

-

The container is securely sealed to prevent evaporation.

Data Acquisition:

-

The sample is placed in the sample compartment of the Raman spectrometer.

-

The sample is irradiated with a monochromatic laser source.

-

The scattered light is collected and passed through a filter to remove the Rayleigh scattering.

-

The remaining Raman scattered light is dispersed by a grating and detected.

-

The spectrum is plotted as intensity versus the Raman shift (in cm⁻¹).

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

A Technical Guide to High-Purity 1,6-Hexanedithiol for Researchers and Drug Development Professionals

An in-depth examination of commercial suppliers, purification methodologies, and critical applications of high-purity 1,6-Hexanedithiol in advanced scientific research.

Introduction

This compound is a bifunctional alkanethiol that has emerged as a critical reagent in various high-technology fields, particularly in biomedical research and drug development. Its ability to form stable linkages with surfaces and other molecules through its terminal thiol groups makes it an invaluable tool for researchers. This technical guide provides a comprehensive overview of commercial suppliers of high-purity this compound, details on purification techniques, and in-depth discussions of its applications, with a focus on peptide-drug conjugates and biosensor development.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer this compound in several purity grades. For research and drug development applications, high-purity grades are essential to ensure reproducibility and avoid unwanted side reactions. The following table summarizes the offerings from prominent commercial suppliers.

| Supplier | Product Number (Example) | Purity Specification | Analytical Method |

| Sigma-Aldrich | H12005 | 96% | Gas Chromatography (GC) |

| W349518 | ≥97% (Food Grade) | GC | |

| TCI America | H0334 | >97.0% | GC |

| Santa Cruz Biotechnology | sc-239433 | N/A (Certificate of Analysis available) | N/A |

| Amerigo Scientific | N/A | 99.5% | N/A |

| Home Sunshine Pharma | N/A | ≥98.0% | N/A |

Note: Purity and specifications are subject to lot-to-lot variability. Researchers should always consult the Certificate of Analysis (CoA) for specific details.

Experimental Protocols: Purification of this compound

While commercial suppliers provide high-purity this compound, certain applications may necessitate even higher purity levels. The following are generalized protocols for common purification techniques that can be adapted for this compound.

Fractional Distillation Under Reduced Pressure

Fractional distillation is a suitable method for purifying this compound, which is a liquid at room temperature.[1][2] Distillation under vacuum is necessary to prevent oxidation and decomposition at high temperatures.

Objective: To remove volatile and non-volatile impurities.

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with condenser and thermometer

-

Receiving flask

-

Vacuum pump and pressure gauge

-

Heating mantle

Procedure:

-

Assemble the fractional distillation apparatus, ensuring all joints are properly sealed for vacuum application.

-

Place the crude this compound into the round-bottom flask.

-

Slowly apply vacuum to the system, reducing the pressure to approximately 10-15 mmHg.

-

Begin heating the distillation flask gently.

-

Monitor the temperature at the distillation head. The boiling point of this compound is approximately 118-119 °C at 15 mmHg.

-

Discard the initial fraction (forerun), which may contain more volatile impurities.

-

Collect the main fraction distilling at a constant temperature.

-

Stop the distillation before the flask runs dry to avoid the concentration of non-volatile, potentially unstable residues.

-

Allow the apparatus to cool completely before releasing the vacuum.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative HPLC is a powerful technique.[3][4][5][6] A reverse-phase column is typically suitable for separating non-polar to moderately polar organic compounds like this compound.

Objective: To separate this compound from closely related impurities.

Apparatus:

-

Preparative HPLC system with a suitable detector (e.g., UV or RI)

-

Preparative reverse-phase HPLC column (e.g., C18)

-

Fraction collector

Procedure:

-

Method Development (Analytical Scale):

-

Develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient. A common mobile phase for reverse-phase chromatography is a mixture of acetonitrile and water or methanol and water.

-

-

Scale-Up to Preparative Scale:

-

Transfer the optimized method to the preparative HPLC system, adjusting the flow rate and injection volume for the larger column dimensions.

-

-

Sample Preparation:

-

Dissolve the this compound in a suitable solvent that is compatible with the mobile phase.

-

-

Purification:

-

Inject the sample onto the preparative HPLC column.

-

Run the separation using the established gradient and flow rate.

-

Monitor the chromatogram and collect the fraction corresponding to the this compound peak using the fraction collector.

-

-

Solvent Removal:

-

Remove the mobile phase from the collected fraction, typically by rotary evaporation, to obtain the purified this compound.

-

Applications in Drug Development and Research

High-purity this compound is a versatile tool in the hands of researchers and drug development professionals. Its bifunctional nature allows it to act as a linker, a surface modifier, and a component of self-assembled monolayers.

Peptide-Drug Conjugates (PDCs)

This compound can be employed as a linker in the synthesis of peptide-drug conjugates (PDCs).[7][8][9][10] PDCs are a promising class of therapeutics that combine the targeting specificity of peptides with the potency of small-molecule drugs. The dithiol linker can be used to attach a cytotoxic drug to a targeting peptide.

Below is a conceptual workflow for the synthesis of a peptide-drug conjugate using a dithiol linker.

Self-Assembled Monolayers (SAMs) for Biosensors

The thiol groups of this compound exhibit a strong affinity for gold surfaces, enabling the formation of well-ordered self-assembled monolayers (SAMs).[11][12][13][14] These SAMs can be used to functionalize the surface of biosensors, such as those based on surface plasmon resonance (SPR), to facilitate the immobilization of biomolecules for studying interactions.

The following diagram illustrates the logical relationship in the preparation of a biosensor surface using this compound.

Nanoparticle Functionalization for Drug Delivery

This compound can be used to functionalize the surface of nanoparticles, such as gold nanoparticles, for applications in targeted drug delivery.[15][16][17][18] The thiol groups anchor the molecule to the nanoparticle surface, while the other end can be further modified to attach targeting ligands or drug molecules.

This diagram shows the process of functionalizing a nanoparticle for targeted drug delivery.

Conclusion

High-purity this compound is a critical enabling reagent for a wide range of applications in modern research and drug development. Its commercial availability in high-purity grades, coupled with well-established purification techniques, ensures that researchers can obtain material of the requisite quality for their demanding applications. From the synthesis of next-generation targeted therapeutics like PDCs to the development of sensitive biosensors and advanced drug delivery systems, this compound will undoubtedly continue to be a key molecule in the advancement of science and medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. Vacuum fractional distillation of Cunila galioides Benth. essential oil: chemical composition and biological activities of raw oil and its fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]

- 5. warwick.ac.uk [warwick.ac.uk]

- 6. labcompare.com [labcompare.com]

- 7. Peptide–Drug Conjugates as Effective Prodrug Strategies for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound 96 1191-43-1 [sigmaaldrich.com]

- 12. scbt.com [scbt.com]

- 13. This compound | 1,6-Dimercaptohexan | TargetMol [targetmol.com]

- 14. In-situ analysis of stepwise self-assembled this compound multilayers by surface plasmon resonance measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cross-Linked Networks of this compound with Gold Nanoparticles to Improve Permeation Flux of Polyethersulfone Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermal and Oxidative Stability of 1,6-Hexanedithiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Hexanedithiol is a bifunctional organosulfur compound with significant applications in materials science, polymer chemistry, and nanotechnology, including in the development of drug delivery systems. Its utility is intrinsically linked to its thermal and oxidative stability, which dictates its processing conditions, shelf-life, and performance in various environments. This technical guide provides a comprehensive overview of the thermal and oxidative stability of this compound, including its physical properties, expected thermal decomposition behavior, and pathways of oxidative degradation. Detailed experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and oxidative stability assessment are provided to enable researchers to conduct their own evaluations.

Introduction

This compound, with the chemical formula HS(CH₂)₆SH, is a linear-chain aliphatic dithiol. The presence of two terminal thiol (-SH) groups makes it a versatile molecule for forming self-assembled monolayers (SAMs) on metal surfaces, acting as a cross-linking agent in polymers, and participating in the synthesis of various organic compounds.[1][2] In the pharmaceutical and drug development sectors, dithiols are of interest for their role in creating reducible polymer systems for controlled drug release and for their interactions with biological systems.

Understanding the stability of this compound under thermal stress and in the presence of oxidants is critical for its effective application. Thermal decomposition can lead to the loss of functional thiol groups and the formation of volatile and potentially hazardous byproducts. Oxidation can result in the formation of disulfide bonds, leading to either intramolecular cyclization or intermolecular polymerization, which significantly alters the molecule's chemical and physical properties.[3][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior under different conditions.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₄S₂ | [5] |

| Molecular Weight | 150.31 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Melting Point | -21 °C | [7] |

| Boiling Point | 118-119 °C at 15 mmHg | [7] |

| Density | 0.983 g/mL at 25 °C | [7] |

| Flash Point | 91 °C (195.8 °F) - closed cup | [7] |

| Solubility | Not miscible in water | [8] |

| Vapor Pressure | ~1 mmHg at 20 °C | [7] |

Thermal Stability

Table 2: Estimated Thermal Stability Data for this compound (based on analogous compounds)

| Parameter | Estimated Value/Range | Notes |

| Onset of Decomposition (TGA) | 150 - 200 °C | This is an estimated range based on the behavior of other linear alkanethiols. The exact temperature will depend on the experimental conditions, such as heating rate and atmosphere. |

| Major Decomposition Region (TGA) | 150 - 250 °C | The region where the most significant mass loss occurs. |

Logical Workflow for Thermal Analysis

A systematic approach to evaluating the thermal stability of this compound is outlined in the workflow below.

Caption: Workflow for the thermal analysis of this compound.

Oxidative Stability

Thiols are known to be susceptible to oxidation. The thiol groups of this compound can be oxidized by various oxidizing agents, including atmospheric oxygen, peroxides, and metal ions. The nature of the oxidation products depends on the reaction conditions and the strength of the oxidant.

Oxidation Pathways

The primary oxidation pathways for this compound are illustrated below. Mild oxidation typically leads to the formation of disulfide bonds. This can occur intramolecularly to form a cyclic disulfide or intermolecularly to form a polymer. Stronger oxidation can lead to the formation of sulfonic acids.

Caption: Oxidation pathways of this compound.

Experimental Protocols

The following sections provide detailed methodologies for assessing the thermal and oxidative stability of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal decomposition profile of this compound.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen gas (or other inert gas)

-

Volatile sample pans and lids (e.g., aluminum, with a pinhole)

-

Microbalance

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a volatile sample pan. Crimp the lid to seal the pan and then pierce the lid with a pin to create a small hole. This allows for the controlled release of volatiles during heating.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 500 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve should be analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of the maximum rate of decomposition (from the peak of the first derivative of the TGA curve).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as melting, boiling, and decomposition of this compound.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

High-purity nitrogen gas (or other inert gas)

-

Volatile sample pans and lids (e.g., aluminum)

-

Crimper for sealing pans

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a volatile sample pan and hermetically seal it.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at a low temperature, e.g., -50 °C.

-

Heat the sample from -50 °C to 300 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the differential heat flow as a function of temperature. The DSC thermogram should be analyzed for endothermic peaks (indicating melting and boiling) and exothermic peaks (which may indicate decomposition or polymerization).

Oxidative Stability Assessment Protocol

Objective: To evaluate the stability of this compound in the presence of an oxidizing atmosphere.

Apparatus:

-

Reaction vessel (e.g., a three-necked flask) equipped with a condenser, thermometer, and gas inlet

-

Stirring plate and magnetic stir bar

-

Source of dry air or oxygen

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

-

Reaction Setup: Place a known amount of this compound (e.g., 1 g) into the reaction vessel.

-

Oxidation: Heat the sample to a desired temperature (e.g., 80 °C) while stirring. Bubble a slow, steady stream of dry air or oxygen through the liquid.

-

Sampling and Analysis: At regular time intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture. Analyze the sample by GC-MS to identify and quantify the remaining this compound and any oxidation products formed.

-

Data Analysis: Plot the concentration of this compound and its oxidation products as a function of time to determine the rate of degradation and the product distribution.

Conclusion

This compound is a thermally stable liquid at ambient temperatures, with an estimated onset of decomposition in the range of 150-200 °C. It is, however, susceptible to oxidation, particularly at elevated temperatures and in the presence of oxygen or other oxidizing agents. The primary oxidation products are expected to be cyclic disulfides and disulfide-linked polymers under mild conditions, and sulfonic acids under strong oxidizing conditions. For applications requiring high thermal stability or resistance to oxidation, it is crucial to control the temperature and atmosphere. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the thermal and oxidative stability of this compound for their specific applications in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 1,6-Dimercaptohexan | TargetMol [targetmol.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C6H14S2 | CID 14491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,6-Dioxa-1,8-octanedithiol | 14970-87-7 | TCI AMERICA [tcichemicals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Thiol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1,6-Hexanedithiol: Properties, Applications in Biosensing, and Experimental Protocols

This technical guide provides a comprehensive overview of 1,6-Hexanedithiol (HDT), a bifunctional alkanethiol, with a focus on its applications in creating self-assembled monolayers (SAMs) for biosensor development. This guide is intended for researchers, scientists, and drug development professionals who are interested in surface modification techniques for creating robust and sensitive analytical platforms.

Core Properties of this compound

This compound is a linear six-carbon chain with a thiol (-SH) functional group at each end. This bifunctionality is key to its utility in surface chemistry, allowing it to form stable linkages with certain metal surfaces while presenting a free thiol group for further functionalization.

| Property | Value | References |

| Molecular Formula | C6H14S2 | [1] |

| Molecular Weight | ~150.31 g/mol | [2] |

| Boiling Point | 118-119 °C at 15 mmHg | [2] |

| Melting Point | -21 °C | |

| Appearance | Colorless to slightly yellow liquid | |

| Solubility | Not miscible in water; soluble in many organic solvents. | [1] |

Application in Biosensor Development

A primary application of this compound in research and drug development is in the fabrication of electrochemical biosensors. Its ability to form well-ordered self-assembled monolayers on gold surfaces provides a versatile platform for the immobilization of biomolecules, such as enzymes and antibodies. The free thiol groups on the SAM surface can be used to anchor gold nanoparticles, which further enhance the sensor's sensitivity and provide a larger surface area for biomolecule attachment.[2][3]

These biosensors can be employed in various stages of drug development, including:

-

High-throughput screening: To identify potential drug candidates by measuring their interaction with a target biomolecule.

-

Pharmacokinetic studies: To determine the concentration of a drug and its metabolites in biological samples.

-

Toxicity screening: To assess the effect of a drug candidate on the activity of specific enzymes.

Experimental Protocol: Fabrication of a Tyrosinase-Based Biosensor for Phenolic Compound Detection

This protocol details the step-by-step procedure for constructing an amperometric biosensor for the detection of phenolic compounds using this compound and gold nanoparticles to immobilize the enzyme tyrosinase on a gold electrode.

Materials:

-

Gold electrodes

-

This compound (HDT)

-

Colloidal gold solution (gold nanoparticles)

-

Tyrosinase enzyme solution

-

Phosphate buffer solution (PBS)

-

Ethanol

-

Deionized water

-

Electrochemical workstation

Procedure:

-

Electrode Cleaning:

-

Thoroughly clean the gold electrodes by polishing with alumina slurry on a polishing cloth.

-

Soncate the electrodes in deionized water and then in ethanol for 5 minutes each to remove any residual polishing material.

-

Rinse the electrodes with deionized water and dry them under a stream of nitrogen.

-

-

Formation of the this compound Self-Assembled Monolayer (SAM):

-

Immerse the cleaned gold electrodes in an ethanolic solution of this compound (typically 1-10 mM) for a period of 12-24 hours at room temperature. This allows for the formation of a stable, ordered monolayer on the gold surface.

-

After incubation, remove the electrodes and rinse them thoroughly with ethanol and then deionized water to remove any non-covalently bound molecules.

-

-

Immobilization of Gold Nanoparticles:

-

Immerse the HDT-modified electrodes in a colloidal gold solution for approximately 4-6 hours. The free thiol groups on the SAM will bind to the gold nanoparticles, creating a nanostructured surface.[3]

-

Rinse the electrodes with deionized water to remove any loosely attached nanoparticles.

-

-

Enzyme Immobilization:

-

Pipette a small volume of tyrosinase solution onto the gold nanoparticle-modified electrode surface.

-

Allow the enzyme to immobilize by incubating the electrodes in a humid environment at 4°C for 12-24 hours.

-

Gently rinse the electrodes with PBS to remove any unbound enzyme.

-

-

Electrochemical Measurement:

-

The fabricated biosensor is now ready for use.

-

Connect the biosensor to an electrochemical workstation as the working electrode, with a platinum wire as the counter electrode and an Ag/AgCl electrode as the reference electrode.

-

Perform amperometric measurements in a PBS solution containing the phenolic compound of interest. The enzyme will catalyze the oxidation of the phenol, and the resulting current change can be measured.

-

Experimental Workflow

Caption: Workflow for the fabrication of a tyrosinase-based biosensor.

References

An In-Depth Technical Guide to the Health and Safety Hazards of 1,6-Hexanedithiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Hexanedithiol, a bifunctional alkanethiol, is a valuable reagent in various scientific and industrial applications, including the formation of self-assembled monolayers and as a component in the synthesis of certain materials. Despite its utility, a thorough understanding of its potential health and safety hazards is paramount for ensuring the well-being of laboratory and manufacturing personnel. This technical guide provides a comprehensive overview of the known and potential hazards associated with this compound, with a focus on its toxicological profile. This document summarizes available quantitative toxicity data, details standardized experimental protocols for hazard assessment, and explores a plausible mechanism of toxicity related to thiol-induced oxidative stress. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to handle this chemical safely and mitigate potential risks.

Health and Safety Hazards

This compound is classified as a hazardous substance with multiple routes of exposure posing potential health risks. The primary hazards are associated with its acute toxicity upon ingestion, dermal contact, and inhalation, as well as its potential for skin and eye irritation.[1][2]

1.1 Acute Toxicity

-

Oral: Harmful if swallowed.[1][2] Ingestion may lead to adverse health effects, and immediate medical attention is advised.

-

Dermal: Harmful in contact with skin.[1][2] Prolonged or repeated skin contact should be avoided, and appropriate protective gloves must be worn.

-

Inhalation: Harmful if inhaled.[1][2] The vapor pressure of this compound is approximately 1 mmHg at 20°C, indicating a potential for inhalation exposure, especially in poorly ventilated areas or at elevated temperatures.[3] Use of this chemical should be restricted to well-ventilated areas or under a chemical fume hood.

1.2 Skin and Eye Irritation

-

Skin Irritation: Causes skin irritation.[1][2] Direct contact can lead to redness, inflammation, and discomfort.

-

Eye Irritation: Causes serious eye irritation.[1][2] Vapors or direct contact with the liquid can result in significant eye irritation and potential damage. Appropriate eye protection, such as safety goggles or a face shield, is mandatory when handling this substance.

1.3 Sensitization

-

Skin Sensitization: May cause an allergic skin reaction.[1][2] Repeated exposure may lead to sensitization, where subsequent contact at lower concentrations can trigger an allergic response.

1.4 Physical and Chemical Hazards

-

Flammability: this compound is a combustible liquid with a flash point of 91°C (195.8°F) in a closed cup.[3] It should be kept away from open flames, sparks, and other sources of ignition.

-

Reactivity: The product is considered stable under normal conditions. However, it may be unstable in the presence of incompatible materials.[2] Hazardous polymerization is not expected to occur.[2]

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for this compound. It is important to note that comprehensive, publicly available studies conducted under current standardized guidelines are limited. The data presented here are compiled from various sources, including safety data sheets and older literature.

Table 1: Acute Toxicity Data for this compound

| Route of Administration | Species | Test | Value | Reference |

| Intraperitoneal | Mouse | LD50 | 100 mg/kg | [4] |

| Intravenous | Cat | LD50 | 83 mg/kg | [4] |

| Inhalation | Mouse | LC | > 1490 mg/m³ / 10 min | [4] |

Table 2: Physical and Chemical Properties Relevant to Hazard Assessment

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄S₂ | [5] |

| Molecular Weight | 150.31 g/mol | [6] |

| Boiling Point | 118-119 °C at 15 mmHg | [3] |

| Melting Point | -21 °C | [7] |

| Flash Point (closed cup) | 91 °C (195.8 °F) | [3] |

| Density | 0.983 g/mL at 25 °C | [3] |

| Vapor Pressure | ~1 mmHg at 20 °C | [3] |

| Water Solubility | Not miscible | [7] |

Potential Mechanism of Toxicity: Thiol-Induced Oxidative Stress

While specific mechanistic studies on this compound are scarce, the toxicity of many thiol-containing compounds is linked to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[8] This process can disrupt cellular homeostasis and trigger signaling pathways associated with cellular damage and apoptosis.

A plausible mechanism for this compound-induced toxicity involves the disruption of the cellular thiol-disulfide balance.[9][10] This can lead to the activation of the Keap1-Nrf2 signaling pathway, a primary cellular defense mechanism against oxidative and electrophilic stress.[11] Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and proteasomal degradation. However, reactive electrophiles or oxidants, potentially generated during the metabolism of this compound, can modify cysteine residues on Keap1. This modification leads to the stabilization and nuclear translocation of Nrf2, which then activates the transcription of a battery of cytoprotective genes, including those involved in antioxidant defense.[11] While this is a protective response, excessive or prolonged activation can be indicative of significant cellular stress and potential toxicity.

Below is a diagram illustrating a potential signaling pathway for thiol-induced oxidative stress and the cellular response via the Keap1-Nrf2 pathway.

Experimental Protocols for Hazard Assessment

The assessment of chemical hazards is a structured process that relies on standardized and validated experimental protocols. The following sections detail the methodologies for key toxicity endpoints, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Below is a generalized workflow for chemical hazard assessment.

4.1 Acute Oral Toxicity

-

Guideline: OECD Test Guideline 420: Acute Oral Toxicity – Fixed Dose Procedure.[8][12][13]

-

Principle: This method is a stepwise procedure using a limited number of animals to determine a dose that causes evident toxicity without mortality, thereby allowing for classification of the substance.[12]

-

Test Animals: Typically, young adult female rats are used.

-

Methodology:

-

Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg). The outcome (no effect, toxicity, or mortality) determines the dose for the next animal.[8]

-

Main Study: A small group of animals (typically 5) of a single sex are dosed at a level determined by the sighting study.[12] The fixed dose levels are typically 5, 50, 300, and 2000 mg/kg.[12]

-

Administration: The substance is administered as a single oral dose by gavage. Animals are fasted prior to dosing.[12]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8]

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

-

-

Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

4.2 Acute Dermal Toxicity

-

Guideline: OECD Test Guideline 402: Acute Dermal Toxicity.[11][14][15]

-

Principle: This test assesses the toxicity of a substance following a single, prolonged dermal application.

-

Test Animals: The albino rabbit is the preferred species, though rats may also be used.

-

Methodology:

-

Preparation: The fur on the dorsal area of the trunk of the test animals is clipped 24 hours before the test.

-

Application: The test substance is applied uniformly over an area of at least 10% of the body surface. The application site is then covered with a porous gauze dressing and non-irritating tape.[16]

-

Exposure: The exposure period is 24 hours.

-

Dosage: A limit test at 2000 mg/kg is often performed initially. If toxicity is observed, a full study with multiple dose groups may be necessary.[16]

-

Observation: Animals are observed for mortality, clinical signs, and body weight changes for 14 days. The skin at the application site is also examined for local reactions.

-

Necropsy: A gross necropsy is performed on all animals.

-

-

Data Analysis: The LD50 can be calculated if multiple dose groups are used. The results are used for hazard classification.

4.3 Acute Inhalation Toxicity

-

Guideline: OECD Test Guideline 403: Acute Inhalation Toxicity.[17][18][19][20]

-

Principle: This guideline describes two protocols: a traditional LC50 protocol and a Concentration x Time (C x t) protocol to assess the toxicity of an inhaled substance.[18][20]

-

Test Animals: The rat is the preferred species.

-

Methodology:

-

Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber.

-

Duration: The exposure duration is typically 4 hours for the traditional LC50 protocol.[18]

-

Concentrations: A limit concentration test may be performed, or a series of concentrations are used to determine a dose-response relationship.[17]

-

Monitoring: The concentration of the test substance in the chamber is monitored throughout the exposure period.

-

Observation: Animals are observed for 14 days for signs of toxicity and mortality. Body weights are recorded.

-

Necropsy: Gross necropsy is performed on all animals.

-

-

Data Analysis: The LC50 value is calculated, and the results are used for hazard classification.

4.4 Skin Irritation/Corrosion

-

Guideline: OECD Test Guideline 404: Acute Dermal Irritation/Corrosion.

-

Principle: This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin inflammation.

-

Test Animals: The albino rabbit is the recommended species.

-

Methodology:

-

Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of clipped skin.

-

Exposure: The substance is held in contact with the skin under a gauze patch for a specified period, typically 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the mean scores.

4.5 Eye Irritation/Corrosion

-

Guideline: OECD Test Guideline 405: Acute Eye Irritation/Corrosion.[1][4][21][22]

-

Principle: This test assesses the potential of a substance to cause irritation or corrosion to the eye.

-

Test Animals: The albino rabbit is the recommended species.[4]

-

Methodology:

-

Application: A single dose of the test substance (0.1 mL for liquids or 100 mg for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[4]

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[4] The observation period can be extended up to 21 days to assess the reversibility of effects.[1]

-

-